molecular formula C16H21NO4 B8375170 Tert-butyl 2-(4-formylphenyl)morpholine-4-carboxylate

Tert-butyl 2-(4-formylphenyl)morpholine-4-carboxylate

Cat. No. B8375170
M. Wt: 291.34 g/mol
InChI Key: CERMHLSBWRRJKZ-UHFFFAOYSA-N
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Patent
US09181230B2

Procedure details

tert-Butyl 2-(4-bromophenyl)morpholine-4-carboxylate (684 mg, 2 mmol, CAS 1131220-82-0) in THF (6 ml) was cooled to −78° C., treated dropwise with n-butyllithium (1.88 ml, 3 mmol, 1.6 M solution in hexane) and stirred 30 min at −78° C. Dimethylformamide (1 ml, 2 mmol) was added dropwise and the mixture was stirred for 2 h at −78° C., and then allowed to warm up to −10° C. The reaction mixture was quenched by addition of saturated ammonium chloride solution (4 ml) and water (4 ml) and the resulting mixture was partitioned between water and ethyl acetate.
Quantity
684 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[O:13][CH2:12][CH2:11][N:10]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:9]2)=[CH:4][CH:3]=1.C([Li])CCC.CN(C)[CH:28]=[O:29]>C1COCC1>[CH:28]([C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[O:13][CH2:12][CH2:11][N:10]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:9]2)=[CH:4][CH:3]=1)=[O:29]

Inputs

Step One
Name
Quantity
684 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.88 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred 30 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h at −78° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to −10° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by addition of saturated ammonium chloride solution (4 ml) and water (4 ml)
CUSTOM
Type
CUSTOM
Details
the resulting mixture was partitioned between water and ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(=O)C1=CC=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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